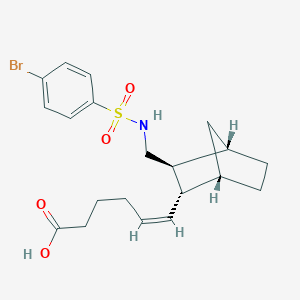
6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid, also known as compound X, is a novel chemical entity that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Compound X has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Compound X has been shown to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X is still under investigation. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Compound X has also been shown to modulate the immune system, leading to the suppression of inflammation and the enhancement of anti-tumor immunity.
Biochemische Und Physiologische Effekte
Compound X has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Furthermore, 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X has been shown to have a favorable safety profile, with no significant toxicity observed in pre-clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It is a highly potent and selective 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid that can be easily synthesized in large quantities. Furthermore, it has a favorable safety profile, making it suitable for in vitro and in vivo studies. However, one limitation of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X is that its mechanism of action is still not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the elucidation of its mechanism of action, which may lead to the development of more potent and selective analogs. Furthermore, the therapeutic potential of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X in various diseases, including cancer and inflammation, should be further explored in pre-clinical and clinical studies. Finally, the safety and toxicity profile of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X should be evaluated in more detail to ensure its suitability for human use.
Conclusion:
In conclusion, 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X is a novel chemical entity that has shown promising results in various scientific research applications. Its synthesis method has been optimized to ensure high yield and purity of the final product. Compound X has significant biochemical and physiological effects, including anti-inflammatory and anti-tumor properties, and has a favorable safety profile. However, its mechanism of action is still not fully understood, and further research is needed to explore its therapeutic potential in various diseases.
Synthesemethoden
Compound X can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of advanced equipment and techniques, such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry. The synthesis method has been optimized to ensure high yield and purity of the final product.
Eigenschaften
CAS-Nummer |
130466-54-5 |
|---|---|
Produktname |
6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid |
Molekularformel |
C20H26BrNO4S |
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
(Z)-6-[(1S,2R,3S,4S)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid |
InChI |
InChI=1S/C20H26BrNO4S/c21-16-8-10-17(11-9-16)27(25,26)22-13-19-15-7-6-14(12-15)18(19)4-2-1-3-5-20(23)24/h2,4,8-11,14-15,18-19,22H,1,3,5-7,12-13H2,(H,23,24)/b4-2-/t14-,15-,18-,19-/m0/s1 |
InChI-Schlüssel |
QAROALJSMVITBH-PYJGBCDKSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@H]1[C@@H]([C@H]2/C=C\CCCC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
SMILES |
C1CC2CC1C(C2C=CCCCC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1CC2CC1C(C2C=CCCCC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Synonyme |
6-(3-((((4-bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid ONO-NT 126 ONO-NT-126 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



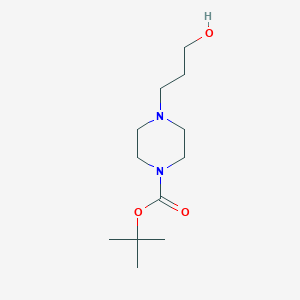
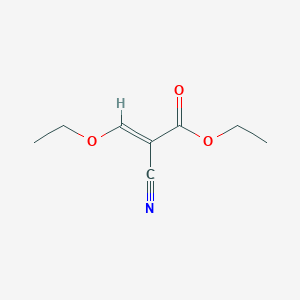
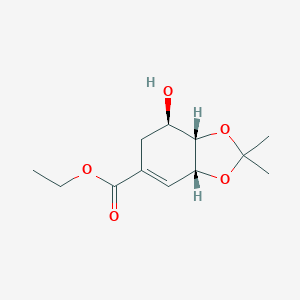
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
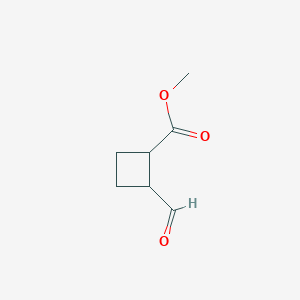
![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)
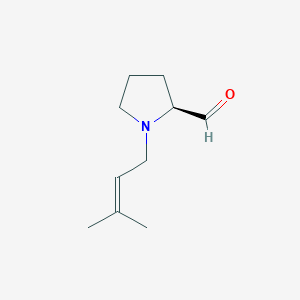

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
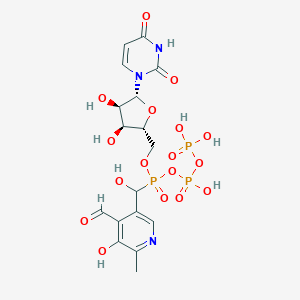
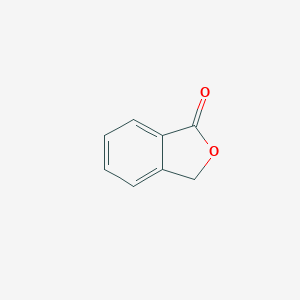
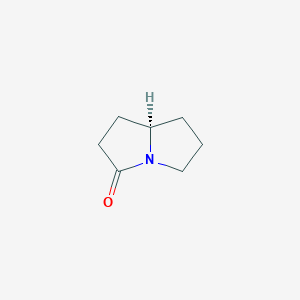
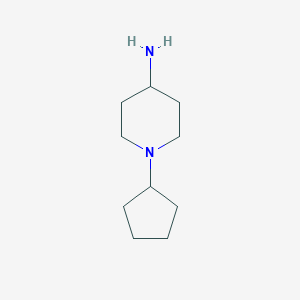
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)